1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 3524-40-1
Cat. No.: VC3809242
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3524-40-1 |
---|---|
Molecular Formula | C11H12ClN3 |
Molecular Weight | 221.68 g/mol |
IUPAC Name | 2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
Standard InChI Key | LGFWCIXEKFJEIP-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl |
Canonical SMILES | CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is C₁₁H₁₂ClN₃, with a molecular weight of 221.68 g/mol . Key structural features include:
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A pyrazole ring substituted with a methyl group at position 3 and an amine group at position 5.
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A 2-chlorobenzyl group attached to the nitrogen at position 1.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 221.68 g/mol | |
XLogP3 | 2.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bond Count | 2 | |
Topological Polar Surface Area | 41.8 Ų |
The compound’s SMILES notation is CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl
, and its InChIKey is LGFWCIXEKFJEIP-UHFFFAOYSA-N
.
Synthesis and Derivatives
Synthetic Routes
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is typically synthesized via:
-
Condensation reactions: Refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-chlorobenzyl halides in the presence of a base (e.g., piperidine) .
-
Kabachnik-Fields reactions: Involving amines, aldehydes, and dialkyl phosphites to form α-aminophosphonate derivatives .
Table 2: Representative Synthesis Yields
Structural Derivatives
Modifications to the core structure include:
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Hydrochloride salts: Improved solubility for pharmacological testing .
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Glycosylated derivatives: Enhanced bioavailability via sugar moiety incorporation .
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Heterocyclic hybrids: Fusion with triazoles or pyrimidines for anticancer activity .
Biological Activities
Anticancer Activity
Pyrazole derivatives exhibit notable antiproliferative effects. Key findings include:
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In vitro screening: Compound 3f (a pyrazolo[1,5-a] triazine derivative) showed IC₅₀ values of 5.45 μM against MCF-7 breast cancer cells .
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Mechanism: Inhibition of tubulin polymerization and interference with DNA replication .
Table 3: Anticancer Activity of Select Derivatives
Compound | Cell Line (IC₅₀, μM) | Source |
---|---|---|
3f | MCF-7: 5.45 | |
10a | MDA-MB-231: 9.47 | |
Pyrazolo[3,4-d]pyrimidine | HCT-116: 14.0 |
Antimicrobial Activity
α-Aminophosphonate derivatives demonstrate broad-spectrum activity:
Applications and Future Directions
Pharmaceutical Applications
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Oncology: Lead candidate for dual-action kinase inhibitors .
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Antimicrobials: Potential for treating drug-resistant infections .
Agricultural Chemistry
Research Gaps
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Toxicology: Limited in vivo data on long-term toxicity.
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Structural optimization: Enhancing pharmacokinetics via prodrug strategies.
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